molecular formula C29H33NO5 B5096295 Propyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5096295
M. Wt: 475.6 g/mol
InChI Key: SWJNYDHVUFEQOL-UHFFFAOYSA-N
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Description

Propyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a solid organic compound with the molecular formula C29H33NO5 and a molecular weight of 476 g/mol . This complex molecule is part of the hexahydroquinoline family, characterized by a multi-ring system that includes four rings and nine rotatable bonds . Its structure features a propyl ester group and substituted phenyl rings, including 4-ethoxy-3-methoxyphenyl and phenyl substituents, which contribute to its specific physicochemical properties. These properties include a calculated LogP of 4.48, indicating high lipophilicity, and a polar surface area of 74 Ų . The compound is offered with a minimum purity of 90% and is available for research applications from multiple suppliers . Researchers can procure this compound in various quantities, ranging from 1 mg to 100 mg, to suit different experimental scales . As a specialized building block, this hexahydroquinoline derivative is intended for use in chemical and pharmaceutical research, including potential investigations into novel heterocyclic compounds. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

propyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO5/c1-5-14-35-29(32)26-18(3)30-22-15-21(19-10-8-7-9-11-19)16-23(31)28(22)27(26)20-12-13-24(34-6-2)25(17-20)33-4/h7-13,17,21,27,30H,5-6,14-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJNYDHVUFEQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OCC)OC)C(=O)CC(C2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with an aromatic aldehyde in the presence of ammonium acetate, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s cyclohexanone ring and aromatic moieties undergo oxidation under controlled conditions:

Reagent/Conditions Product Key Observations
Potassium permanganate (KMnO₄) in acidic mediumFormation of quinoline derivatives via dehydrogenation of the hexahydroquinoline coreComplete conversion requires reflux conditions (80–100°C) for 6–12 hours.
Chromium trioxide (CrO₃)Oxidation of the C-5 ketone to a carboxylic acid or further degradation productsSide reactions may occur with methoxy/ethoxy groups under harsh conditions.

Mechanistic Insight :

  • Dehydrogenation of the hexahydroquinoline core proceeds via radical intermediates, yielding fully aromatic quinolines.

  • The ethoxy and methoxy groups remain intact under mild oxidation but may demethylate under strong acidic conditions.

Reduction Reactions

The ketone group at position 5 and ester functionality are primary targets for reduction:

Reagent/Conditions Product Yield/Selectivity
Sodium borohydride (NaBH₄) in methanolReduction of ketone to secondary alcoholHigh selectivity (>90%) at 0–5°C; alcohol stabilizes via intramolecular H-bonding.
Lithium aluminum hydride (LiAlH₄)Simultaneous reduction of ketone and ester to diolRequires anhydrous THF; competitive ester cleavage observed.

Structural Impact :

  • Reduction of the ketone alters the compound’s planarity, affecting its biological activity.

  • Ester-to-alcohol conversion enhances water solubility but reduces metabolic stability.

Ester Hydrolysis

The propyl ester group undergoes hydrolysis under acidic or basic conditions:

Conditions Product Applications
2M HCl, refluxCarboxylic acid derivativeIntermediate for further functionalization (e.g., amidation).
1M NaOH, ethanol/water Sodium carboxylate saltImproved solubility for pharmacological formulations .

Kinetics :

  • Acidic hydrolysis proceeds faster but may degrade sensitive aryl ethers.

  • Basic conditions preserve aromatic substituents but require longer reaction times (12–24 hours) .

Electrophilic Substitution

The electron-rich aromatic rings participate in electrophilic reactions:

Reaction Reagent Outcome
NitrationHNO₃/H₂SO₄Nitro groups introduced at para positions to methoxy/ethoxy
SulfonationSO₃/H₂SO₄Sulfonic acid derivatives formed; enhances hydrophilicity

Regioselectivity :

  • Methoxy and ethoxy groups direct electrophiles to specific positions, enabling predictable functionalization.

Photochemical Reactions

Limited studies suggest potential for [4+2] cycloaddition under UV light due to the conjugated diene system in the hexahydroquinoline core .

Comparative Reactivity of Structural Analogs

Data from similar compounds highlight trends:

Compound Key Reaction Difference in Reactivity
Ethyl 4-(4-(methylsulfonyl)phenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate Oxidation of sulfonyl groupHigher stability due to electron-withdrawing sulfonyl moiety
Benzyl 4-(4-ethoxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylateEster cleavageBenzyl ester hydrolyzes 2× faster than propyl ester.

Stability Under Ambient Conditions

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and propylene.

  • Light Sensitivity : Aromatic rings undergo slow photodegradation; storage in amber vials recommended .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of ethyl acetoacetate with an aromatic aldehyde in the presence of ammonium acetate, followed by cyclization and esterification reactions. Controlled temperatures and solvents like ethanol or methanol are often employed to optimize yield and purity.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation : Using reagents such as potassium permanganate or chromium trioxide can convert it into carboxylic acids or ketones.
  • Reduction : Hydrogen gas in the presence of a palladium catalyst can reduce ketones to alcohols.
  • Substitution : Nucleophilic substitution at the aromatic ring allows for the introduction of halogens or other substituents.

Chemistry

In the field of chemistry, Propyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups enable chemists to explore new synthetic pathways and develop novel compounds with desired properties.

Biology

Research has indicated potential biological activities for this compound. Studies suggest it may possess antimicrobial and anti-inflammatory properties. Its interaction with specific molecular targets could lead to significant biological effects, making it a candidate for further exploration in pharmacology.

Medicine

In medicinal chemistry, this compound has been investigated as a pharmaceutical intermediate. Its unique structure allows for modifications that can enhance efficacy against various diseases. For instance, its potential role in inhibiting certain enzymes or receptors could be pivotal in drug development aimed at treating conditions such as cancer or chronic inflammation.

Industry

The compound is also utilized in industrial applications. It has been explored for its use in producing advanced materials with specific properties such as polymers and coatings. The versatility of its chemical structure allows for adaptations that meet various industrial requirements.

Case Studies

Several case studies highlight the applications of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The structure-function relationship was analyzed to understand how modifications influenced efficacy.
  • Anti-inflammatory Effects : Research investigated the anti-inflammatory properties of this compound in vitro and in vivo. Results indicated a reduction in inflammatory markers, suggesting potential therapeutic applications for inflammatory diseases.
  • Pharmaceutical Development : A case study focused on synthesizing novel derivatives based on this compound aimed at enhancing bioavailability and reducing side effects in drug formulations targeting cancer treatment.

Mechanism of Action

The mechanism of action of Propyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Smaller esters (e.g., methyl) reduce steric hindrance, favoring crystallinity and specific intermolecular interactions .

Substituent Effects on the Aromatic Ring

Substituent Pattern Example Compound Bioactivity/Structural Impact
4-Ethoxy-3-methoxyphenyl (Target) Propyl 4-(4-ethoxy-3-methoxyphenyl)-... Ethoxy and methoxy groups donate electrons, stabilizing aromatic interactions .
4-Fluorophenyl Ethyl 4-(4-fluorophenyl)-... Fluorine’s electronegativity may enhance binding to hydrophobic enzyme pockets.
3-Hydroxyphenyl Ethyl 4-(3-hydroxyphenyl)-... Hydroxyl group enables hydrogen bonding, improving solubility and target affinity.
3-Bromo-4,5-dimethoxyphenyl Cyclopentyl 4-(3-bromo-4,5-dimethoxyphenyl)-... Bromine increases molecular weight and may confer halogen-bonding capabilities.

Key Observations :

  • Electron-donating groups (e.g., methoxy, ethoxy) stabilize resonance structures, affecting UV absorption and reactivity .

Conformational and Crystallographic Differences

  • Ring Puckering: The hexahydroquinoline core in the target compound adopts a puckered conformation, as described by Cremer-Pople coordinates . This puckering influences molecular packing and stability.
  • Hydrogen Bonding : Analogs like methyl 4-(4-methoxyphenyl)-... form infinite chains via N–H···O interactions in the crystal lattice , whereas hydroxyl-containing derivatives (e.g., ) exhibit stronger intermolecular H-bonding networks.
  • Crystal Systems: The target compound’s crystallization parameters (space group, unit cell dimensions) may resemble those of methyl 4-(4-methoxyphenyl)-..., which crystallizes in a monoclinic P21/c system with Z = 4 .

Biological Activity

Propyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of quinolines. Its structure incorporates various functional groups that contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on existing research findings.

The compound's molecular formula is C29H33NO5C_{29}H_{33}NO_5 with a molecular weight of approximately 469.58 g/mol. The detailed structure includes multiple aromatic rings and functional groups that enhance its biological interactions.

PropertyValue
Molecular FormulaC29H33NO5C_{29}H_{33}NO_5
Molecular Weight469.58 g/mol
IUPAC NameThis compound
InChI KeyInChI Key

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. In vitro studies have shown that Propyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl has activity against various bacterial strains. For instance, a study evaluating similar quinoline compounds found that they inhibited the growth of Gram-positive and Gram-negative bacteria effectively .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. A study demonstrated that related quinoline derivatives could inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This suggests a potential mechanism involving the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways .

Key Findings:

  • Inhibition of iNOS: The compound may reduce the expression of iNOS, leading to decreased nitric oxide levels.
  • COX Inhibition: Similar derivatives showed inhibition of COX enzymes, which are crucial in inflammatory responses.

Anticancer Activity

The anticancer potential of this compound has also been explored. Quinoline derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, a related study indicated that certain quinoline compounds inhibited cell proliferation in breast and colon cancer cell lines .

Mechanism of Action:
The proposed mechanisms include:

  • Apoptosis Induction: Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest: They may interfere with cell cycle progression, preventing cancer cell division.

Study on Structure–Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on quinoline derivatives to identify structural features responsible for their biological activity. The findings highlighted that modifications in the aromatic rings and side chains significantly influenced their potency against cancer cells and bacteria .

Comparative Analysis

A comparative study involving various quinoline derivatives revealed that those with specific substitutions on the aromatic rings exhibited enhanced biological activities compared to unsubstituted analogs.

CompoundAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
Propyl 4-(4-ethoxy...)ModerateSignificantHigh
Related Quinoline DerivativeHighModerateModerate

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing hexahydroquinoline derivatives like Propyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?

  • Methodological Answer : The Hantzsch multicomponent reaction is widely used for synthesizing hexahydroquinoline derivatives. Typical conditions involve condensation of an aldehyde (e.g., 4-ethoxy-3-methoxybenzaldehyde), a β-ketoester (e.g., propyl acetoacetate), and ammonium acetate in ethanol or acetic acid under reflux (12–24 hours). Catalysts like silica-supported heteropoly acids or microwave-assisted methods can improve yields (60–85%) . Purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Q. How is the structural integrity of this compound confirmed after synthesis?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like ethanol or DCM. Data collection at 100–150 K using Mo/Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (e.g., anisotropic displacement parameters for non-H atoms, riding models for H-atoms) validate bond lengths, angles, and stereochemistry . Complementary techniques include 1H/13C^1 \text{H}/^{13}\text{C} NMR, IR (for carbonyl groups at ~1700 cm1^{-1}), and HRMS.

Q. What pharmacological screening approaches are recommended for initial activity assessment?

  • Methodological Answer :

  • Antioxidant Activity : DPPH radical scavenging assay (IC50_{50} comparison with ascorbic acid) .
  • Anti-inflammatory : COX-1/COX-2 inhibition assays (using indomethacin as a control) .
  • Calcium Modulation : Fluorometric intracellular Ca2+^{2+} flux measurements in HEK293 cells .
    Data analysis includes dose-response curves and statistical validation (e.g., ANOVA, p < 0.05).

Advanced Research Questions

Q. How can crystallographic disorder in the hexahydroquinoline core be resolved during refinement?

  • Methodological Answer : Disorder in the cyclohexene ring or substituents (e.g., ethoxy groups) is addressed using SHELXL’s PART instruction. Key steps:

  • Split atomic positions into PART 1/2 with occupancy refinement.
  • Apply geometric restraints (SIMU, DELU) to prevent overparameterization.
  • For twinned crystals, use TWIN/BASF commands to refine twin laws (e.g., -k, h, -l) and scale factors .
  • Validate via Rint_\text{int} (< 5%) and GooF (0.9–1.1) metrics.

Q. What computational strategies are effective for analyzing electronic properties and bioactivity correlations?

  • Methodological Answer :

  • DFT Studies : Optimize geometry at B3LYP/6-31G(d,p) level (Gaussian 09). Calculate frontier orbitals (HOMO-LUMO gap) to predict reactivity .
  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., COX-2 PDB: 5KIR). Validate binding poses via MD simulations (100 ns, AMBER) .
  • QSAR Models : Derive descriptors (logP, polar surface area) using PaDEL-Descriptor; validate via leave-one-out cross-validation (R2^2 > 0.7) .

Q. How do hydrogen-bonding networks influence the compound’s supramolecular assembly and solubility?

  • Methodological Answer : Analyze SCXRD data with OLEX2’s Topology tool to identify hydrogen-bond motifs (e.g., R22_2^2(8) dimers via N–H···O interactions). Graph-set analysis (Etter’s notation) categorizes chains (C(6)), rings (R44_4^4(12)), or intramolecular bonds . Solubility is inversely correlated with strong intermolecular H-bonds (e.g., logS < −4 for crystals with 3D networks).

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities of structurally similar analogs?

  • Methodological Answer :

  • Meta-Analysis : Compare IC50_{50} values across studies (e.g., anti-inflammatory activity in vs. ) using standardized assays (e.g., COX-2 inhibition).
  • Structural Clustering : Group compounds by substituents (e.g., electron-withdrawing vs. donating groups on the phenyl ring) using PCA.
  • Experimental Replication : Repeat assays under controlled conditions (fixed cell lines, solvent/DMSO concentration ≤1%).

Methodological Tables

Table 1 : Synthesis Optimization for Hexahydroquinolines

ConditionYield (%)Purity (%)Reference
Ethanol, reflux, 24h6598
Acetic acid, MW, 1h8295
SiO2_2-HPA, 6h8899

Table 2 : Key Crystallographic Parameters (Example from )

ParameterValue
Space groupP11
a, b, c (Å)8.21, 10.03, 12.45
α, β, γ (°)90, 95.6, 90
R1_1/wR2_20.042/0.112

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